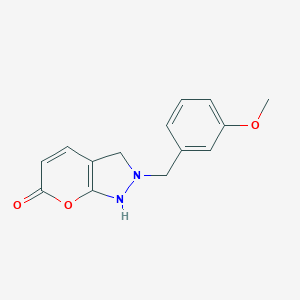
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolone derivatives and is synthesized using various methods.
作用機序
The mechanism of action of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化学的および生理学的効果
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. It has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body.
実験室実験の利点と制限
One of the advantages of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is its potential therapeutic applications in various diseases. Additionally, this compound can be synthesized using various methods, making it easily accessible for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- research. One of the future directions is to study its potential as a neuroprotective agent. Additionally, this compound can be further studied for its potential as an anti-inflammatory and antioxidant agent. Furthermore, its potential as an anticancer agent can be explored in more detail. Finally, the development of novel synthetic methods for this compound can also be a future direction for research.
Conclusion:
In conclusion, Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has shown potential therapeutic applications in various scientific research studies. This compound can be synthesized using various methods and has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways in the body. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for research.
合成法
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- can be synthesized using various methods, including the one-pot three-component reaction, microwave-assisted synthesis, and green synthesis. The one-pot three-component reaction involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a catalytic amount of acetic acid. Microwave-assisted synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a solvent under microwave irradiation. Green synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a green catalyst under solvent-free conditions.
科学的研究の応用
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has shown potential therapeutic applications in various scientific research studies. This compound has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Additionally, it has been studied for its potential as an analgesic, anticonvulsant, and antidepressant agent.
特性
CAS番号 |
142733-19-5 |
|---|---|
製品名 |
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- |
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
2-[(3-methoxyphenyl)methyl]-1,3-dihydropyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-2-3-10(7-12)8-16-9-11-5-6-13(17)19-14(11)15-16/h2-7,15H,8-9H2,1H3 |
InChIキー |
QRIDYEWJGJFRQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
正規SMILES |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
その他のCAS番号 |
142733-19-5 |
同義語 |
2-((3-methoxyphenyl)methyl)pyrano(2-3-c)pyrazol-6(1H)-one HA 29 HA-29 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



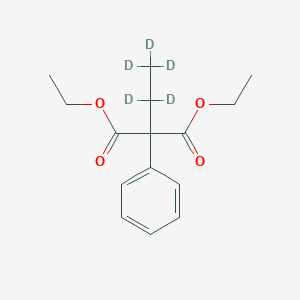
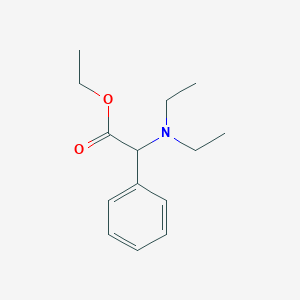
![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
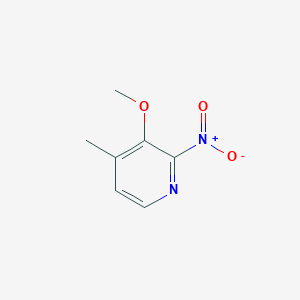

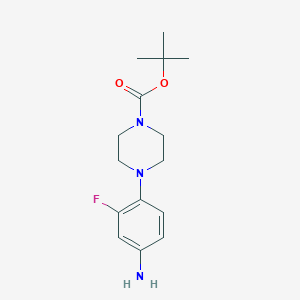
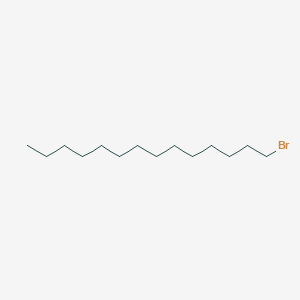
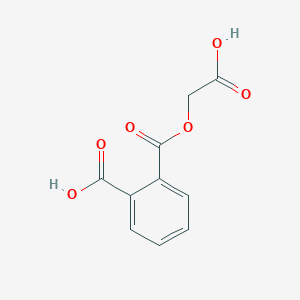

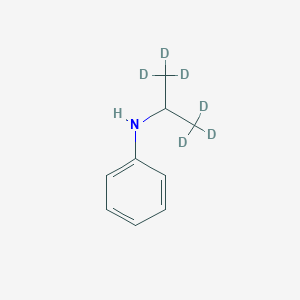
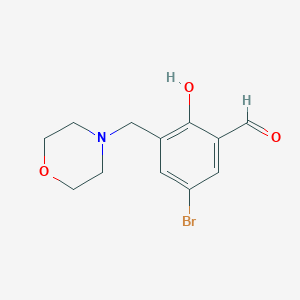
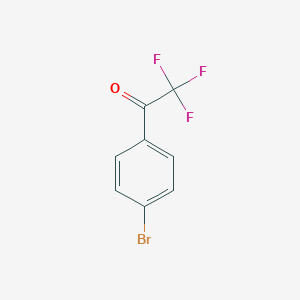
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)